molecular formula C18H14F3N3O2 B4376652 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4376652
M. Wt: 361.3 g/mol
InChI Key: NYMIQRJUFLPRHB-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the functionalized pyrazole with a carboxamide group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[(2,4-Difluorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for oxidation and reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-Difluorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and receptor binding, as fluorine atoms can enhance binding affinity and selectivity.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents, due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

1-[(2,4-Difluorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with other fluorinated pyrazole derivatives, such as:

    1-[(2,4-Difluorophenoxy)methyl]-N-(4-chloro-2-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may alter its chemical and biological properties.

    1-[(2,4-Difluorophenoxy)methyl]-N-(4-fluoro-2-ethylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group, which may affect its binding affinity and selectivity.

    1-[(2,4-Difluorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group, which may influence its solubility and reactivity.

The uniqueness of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-11-8-12(19)2-4-15(11)22-18(25)16-6-7-24(23-16)10-26-17-5-3-13(20)9-14(17)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIQRJUFLPRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
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1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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